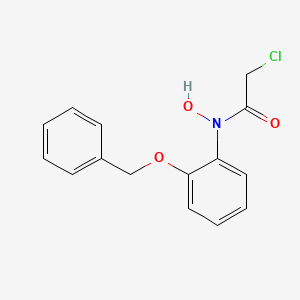
p-Toluidine p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluidine p-toluenesulfonate is an organic compound formed by the combination of p-toluidine and p-toluenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: p-Toluidine p-toluenesulfonate can be synthesized through a reaction between p-toluidine and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of p-toluidine and p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to ensure complete reaction. The product is obtained by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods: On an industrial scale, the production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluidine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound back to p-toluidine and p-toluenesulfonic acid.
Substitution: The compound can undergo substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction results in the regeneration of p-toluidine and p-toluenesulfonic acid .
Applications De Recherche Scientifique
p-Toluidine p-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding biological sulfonation processes.
Medicine: Research on this compound includes its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which p-toluidine p-toluenesulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and stability of other molecules .
Comparaison Avec Des Composés Similaires
p-Toluenesulfonic acid: Similar in structure but lacks the amine group present in p-toluidine p-toluenesulfonate.
Benzenesulfonic acid: Another sulfonic acid derivative with different substituents on the benzene ring.
Sulfanilic acid: Contains both sulfonic acid and amine groups but with different positions on the benzene ring
Uniqueness: this compound is unique due to the presence of both the amine and sulfonate groups, which confer distinct chemical reactivity and applications. The combination of these functional groups allows for versatile use in various chemical and biological processes .
Propriétés
Numéro CAS |
14034-62-9 |
|---|---|
Formule moléculaire |
C14H17NO3S |
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
4-methylaniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N.C7H8O3S/c1-6-2-4-7(8)5-3-6;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
BGKMHCKUGVZEHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[tert-Butyl(dimethyl)silyl]acetaldehyde](/img/structure/B13990776.png)
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)


![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)

![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)



